molecular formula C15H15BrN2O2 B8424742 Methyl 3-amino-4-(4-bromobenzylamino)benzoate

Methyl 3-amino-4-(4-bromobenzylamino)benzoate

Cat. No.: B8424742
M. Wt: 335.20 g/mol
InChI Key: GDFSHDTUFQEVRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-amino-4-(4-bromobenzylamino)benzoate is a useful research compound. Its molecular formula is C15H15BrN2O2 and its molecular weight is 335.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C15H15BrN2O2

Molecular Weight

335.20 g/mol

IUPAC Name

methyl 3-amino-4-[(4-bromophenyl)methylamino]benzoate

InChI

InChI=1S/C15H15BrN2O2/c1-20-15(19)11-4-7-14(13(17)8-11)18-9-10-2-5-12(16)6-3-10/h2-8,18H,9,17H2,1H3

InChI Key

GDFSHDTUFQEVRG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)NCC2=CC=C(C=C2)Br)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of methyl 4-(4-bromobenzylamino)-3-nitrobenzoate (1 g, 2.73 mmol) in methanol (10 mL) and THF (15 mL) was added sat. NH4Cl aqueous solution (15 mL), then zinc powder (2.11 g, 27.3 mmol) was added in one portion. The mixture was stirred at RT for 1 hr. Then the solid was filtered and the filtrate was concentrated. The residue was washed with water (20 mL) and EtOAc (30 mL×3), the combined organic layers were concentrated to the titled compound which was used to the next step without further purification.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
2.11 g
Type
catalyst
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.